molecular formula C19H24O B14184865 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one CAS No. 922497-18-5

1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one

Katalognummer: B14184865
CAS-Nummer: 922497-18-5
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: GNCJEFCGNJFYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of cycloalkanes This compound features a cyclohexyl group, a phenyl group substituted with a cyclopent-1-en-1-yl group, and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-(cyclopent-1-en-1-yl)benzaldehyde, followed by oxidation to form the desired ethanone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one can be compared with similar compounds such as:

    Cyclohexanone: A simpler ketone with a cyclohexyl group, used as a solvent and chemical intermediate.

    Cyclopent-2-en-1-one: A compound with a cyclopentenone moiety, known for its reactivity in various organic reactions.

    Phenylacetone: A compound with a phenyl group and an ethanone moiety, used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of cyclohexyl, phenyl, and cyclopent-1-en-1-yl groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

922497-18-5

Molekularformel

C19H24O

Molekulargewicht

268.4 g/mol

IUPAC-Name

1-cyclohexyl-2-[3-(cyclopenten-1-yl)phenyl]ethanone

InChI

InChI=1S/C19H24O/c20-19(17-10-2-1-3-11-17)14-15-7-6-12-18(13-15)16-8-4-5-9-16/h6-8,12-13,17H,1-5,9-11,14H2

InChI-Schlüssel

GNCJEFCGNJFYBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)CC2=CC(=CC=C2)C3=CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.